1-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one
Overview
Description
1-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one is a useful research compound. Its molecular formula is C11H10ClN3O and its molecular weight is 235.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
- The compound is used in the synthesis of various derivatives. For instance, it contributes to the formation of molecules like 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole. These derivatives are studied for their crystalline structure and molecular conformation, which are essential for understanding their properties and potential applications (Kariuki, Abdel-Wahab & El‐Hiti, 2021).
Crystal Structure Analysis
- The compound forms the basis for synthesizing other complex structures. For example, bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol has been synthesized, and its crystal structure was determined using X-ray diffraction crystallography. This kind of analysis is crucial for determining molecular geometry and bonding patterns (Dong & Huo, 2009).
Applications in PET Tracers for Aromatase Imaging
- Derivatives of this compound have been explored for their potential in positron emission tomography (PET) imaging. Compounds like 18F-labelled vorozole analogues have been developed as PET tracers for aromatase, an enzyme involved in steroidogenesis. This application is significant in medical imaging, especially in studying conditions like breast cancer (Erlandsson, Karimi, Takahashi & Långstrom, 2008).
Exploration of Molecular Interactions
- The compound is instrumental in the study of molecular interactions, such as π-hole tetrel bonding interactions. The synthesis of derivatives like ethyl 2-triazolyl-2-oxoacetate derivatives, which exhibit specific bonding interactions, provides insights into the chemistry of such molecular structures. These findings are valuable for understanding molecular interactions in various chemical and biological contexts (Ahmed et al., 2020).
Structural Studies and Chirality
- The compound serves as a basis for studying chirality and molecular conformation in different derivatives. The study of (+)-6-[(4-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-1-methyl-1H-benzotriazole and its hydrobromide monohydrate, for example, provides insights into the structural differences and absolute configuration of such molecules, which is essential in stereochemistry (Peeters, Schuerman, Blaton & Ranter, 1993).
In Silico Virtual Screening for Antiviral Activity
- The compound and its derivatives have been investigated for their potential antiviral activity against pathogens like the COVID-19 virus. Through structure-guided virtual screening approaches, derivatives like 1-(5-Methyl-1-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazol-4-yl) ethan-1-one have been synthesized and tested for their efficacy in inhibiting the main coronavirus protease (Rashdan et al., 2021).
Synthesis of Antifungal and Antimicrobial Agents
- Research has focused on synthesizing novel compounds derived from this chemical structure for their potential antifungal and antimicrobial properties. These compounds are tested against various pathogens, providing valuable information for the development of new therapeutic agents (Ruan et al., 2011).
Properties
IUPAC Name |
1-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-7-11(8(2)16)13-14-15(7)10-5-3-4-9(12)6-10/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LABPIJKUOMAUTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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